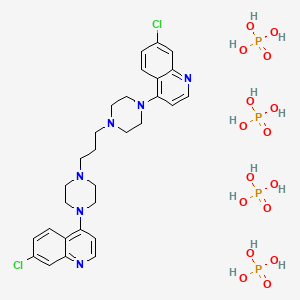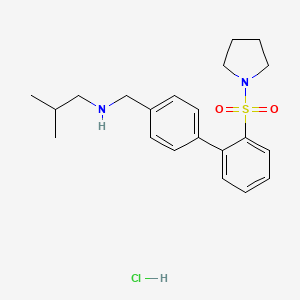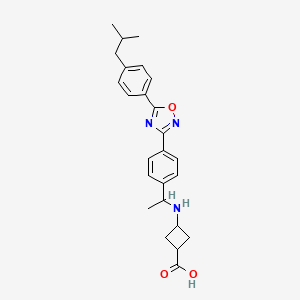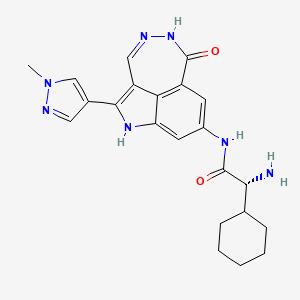
Piperaquine tetraphosphate
Vue d'ensemble
Description
Piperaquine tetraphosphate is an antimalarial agent highly active against chloroquine-resistant Plasmodium falciparum and Plasmodium vivax . It was developed under the Chinese National Malaria Elimination Programme in the 1960s and was adopted throughout China as a replacement for the structurally similar antimalarial drug chloroquine .
Synthesis Analysis
A green-chemical synthesis of piperaquine is described that proceeds in 92 – 93 % overall yield. The chemistry is robust and provides very pure piperaquine tetraphosphate salt (> 99.5 %) .Molecular Structure Analysis
The molecular structure of Piperaquine tetraphosphate is characterized by its chemical formula C29H32Cl2N6·4H3PO4·4H2O and a molecular weight of 999.55 .Physical And Chemical Properties Analysis
Piperaquine tetraphosphate is a white to off-white powder. It is soluble in water (≥10 mg/mL). It should be stored at room temperature and in a desiccated condition .Applications De Recherche Scientifique
Antimalarial Drug
Piperaquine Tetraphosphate is an antimalarial drug, a bisquinoline first made in the 1960s, and used extensively in China and Indochina as prophylaxis and treatment during the next 20 years . It has received renewed interest in treatment of drug-resistant falciparum malaria in artemisinin-based combination therapy with dihydroartemisinin .
Analytical Method Development
The estimation of Piperaquine Tetraphosphate and Dihydroartemisinin was done by RP-HPLC . The Phosphate buffer was pH 4.6 and the mobile phase was optimized which consists of MEOH: Phosphate buffer mixed in the ratio of 70:30 % v/ v .
Stability Profiling
Stability profiling of Piperaquine Tetraphosphate and its impurities has been performed using HPLC-UV, TOF-MS, ESI-MS, and NMR . This helps in understanding the stability of the compound under various conditions.
Impurity Characterization
Two new related substances, characterized as 4-hydroxy-7-chloro-quinoline and a piperaquine oxygenate with a piperazine ring of nitrogen oxide, were identified in bulk drug and oxidation sample, respectively .
Toxicological Prediction
In-silico toxicological prediction showed a toxicity risk for Piperaquine related impurities by Toxtree® and Derek® . This is crucial for understanding the potential health risks associated with the compound.
Cell Morphology and Viability Studies
Piperaquine Tetraphosphate tetrahydrate has been used to study its effect on the tert-butylhydroperoxide (t-BHP)-induced alterations of cell morphology and viability .
Mécanisme D'action
Target of Action
Piperaquine tetraphosphate primarily targets the Plasmodium falciparum parasite , which is responsible for malaria . It is highly active against both chloroquine-resistant Plasmodium falciparum and Plasmodium vivax .
Mode of Action
Piperaquine functions by inhibiting the haem detoxification pathway of the Plasmodium falciparum parasite . It is thought to work by accumulating in the parasite’s digestive vacuole and interfering with the detoxification of heme into hemozoin .
Biochemical Pathways
The primary biochemical pathway affected by piperaquine is the haem detoxification pathway in the Plasmodium falciparum parasite . By inhibiting this pathway, piperaquine disrupts the parasite’s metabolism, which is necessary for its survival .
Pharmacokinetics
Piperaquine is a lipophilic drug, meaning it is rapidly absorbed and distributed across much of the body . The drug reaches its maximal concentrations approximately 2 hours after administration . Body weight significantly influences the clearance and volume parameters, resulting in lower piperaquine exposures in small children (<25 kg) compared to larger children and adults (≥25 kg) .
Result of Action
The primary result of piperaquine’s action is the disruption of the Plasmodium falciparum parasite’s metabolism , leading to the death of the parasite . This makes piperaquine an effective antimalarial agent, particularly when used in combination with other antimalarial drugs like dihydroartemisinin .
Action Environment
The efficacy and stability of piperaquine can be influenced by various environmental factors. For instance, resistance to piperaquine has been reported since the 1980s, particularly in Southeast Asia . This resistance is due to genetic changes in the Plasmodium falciparum parasite . Additionally, piperaquine’s action can be affected by the patient’s body weight, with lower exposures observed in small children .
Safety and Hazards
Propriétés
IUPAC Name |
7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32Cl2N6.4H3O4P/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29;4*1-5(2,3)4/h2-9,20-21H,1,10-19H2;4*(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKKJVUSSVZQRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44Cl2N6O16P4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90919955 | |
| Record name | Phosphoric acid--4,4'-[propane-1,3-diyldi(piperazine-4,1-diyl)]bis(7-chloroquinoline) (4/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90919955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
927.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperaquine tetraphosphate | |
CAS RN |
911061-10-4 | |
| Record name | Piperaquine tetraphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911061104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid--4,4'-[propane-1,3-diyldi(piperazine-4,1-diyl)]bis(7-chloroquinoline) (4/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90919955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIPERAQUINE PHOSPHATE (1:4) ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IHB5WLO51Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[5-chloro-6-(4-chlorophenyl)-2-benzoxazolyl]-N-[(1S,3S)-3-(hydroxymethyl)cyclohexyl]-4-piperidinecarboxamide](/img/structure/B610039.png)


![3-[(3-Chlorophenoxy)methyl]-1-(Tetrahydro-2h-Pyran-4-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B610042.png)
![N-benzyl-4-(2-methylpropylamino)-2-[4-(oxan-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B610043.png)
![4-{4-(4-Fluorophenyl)-1-[1-(1,2-Oxazol-3-Ylmethyl)piperidin-4-Yl]-1h-Imidazol-5-Yl}pyrimidin-2-Amine](/img/structure/B610045.png)
![(2R)-4-[4-(2-fluoro-4-methoxyphenyl)-2-oxopyridin-1(2H)-yl]-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide](/img/structure/B610046.png)
![2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)-1-[2-[(1R)-5-(6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl]-2,7-diazaspiro[3.5]nonan-7-yl]ethanone](/img/structure/B610048.png)
